3,5-Dimethyl-2-phenylindolizine

protonation NMR regioselectivity

3,5-Dimethyl-2-phenylindolizine (CAS 136118-50-8) is a polysubstituted indolizine heterocycle bearing methyl groups at the 3- and 5-positions and a phenyl ring at the 2-position of the fused pyrrole-pyridine bicycle. It belongs to a class of compounds explored as oxidation-dye couplers for keratin fibers and as scaffolds for antimycobacterial lead optimization.

Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
CAS No. 136118-50-8
Cat. No. B11883991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-phenylindolizine
CAS136118-50-8
Molecular FormulaC16H15N
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=CC(=C(N12)C)C3=CC=CC=C3
InChIInChI=1S/C16H15N/c1-12-7-6-10-15-11-16(13(2)17(12)15)14-8-4-3-5-9-14/h3-11H,1-2H3
InChIKeyYMIAJUKOBZKXKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-2-phenylindolizine (CAS 136118-50-8) – Core Identity and Procurement-Relevant Classification


3,5-Dimethyl-2-phenylindolizine (CAS 136118-50-8) is a polysubstituted indolizine heterocycle bearing methyl groups at the 3- and 5-positions and a phenyl ring at the 2-position of the fused pyrrole-pyridine bicycle . It belongs to a class of compounds explored as oxidation-dye couplers for keratin fibers [1] and as scaffolds for antimycobacterial lead optimization [2]. Its substitution pattern is distinguished from simpler 2-phenylindolizine or mono-methylated congeners by the simultaneous presence of both electron-donating methyl groups and the 2-aryl substituent, which jointly influence electronic properties, regioselective protonation, and biological activity [2].

Why Generic 2-Phenylindolizine or Mono-Methylated Analogs Cannot Replace 3,5-Dimethyl-2-phenylindolizine


Indolizine derivatives with identical core bicycles but differing substitution patterns exhibit distinct protonation regioselectivity, anti-mycobacterial potency, and dye-coupler performance [1][2]. Removal of the 3‑position substituent causes a significant loss of antimycobacterial activity, while the presence of a 2‑aryl group is mandatory for retaining bioactivity [1]. Furthermore, the 3,5-dimethyl substitution uniquely forces exclusive 3H‑cation formation—deviating from the mixtures produced by other indolizines—affecting reactivity in electrophilic environments [2]. Consequently, substituting 3,5-dimethyl-2-phenylindolizine with a des‑methyl, mono‑methyl, or regioisomeric analog can alter biological outcomes, chemical stability, and color-generation profiles, making generic replacement scientifically unjustified without side‑by‑side re‑validation.

3,5-Dimethyl-2-phenylindolizine – Comparator-Anchored Quantitative Differentiation Evidence


Protonation Regioselectivity: Exclusive 3H-Cation Formation Driven by 3,5-Dimethyl Substitution

Under reversible protonation conditions, 3,5-dimethylindolizine—the core structure of the target compound—exclusively yields the 3H-indolizinium cation, whereas 3-substituted indolizines lacking the 5-methyl group produce mixtures of 3H- and 1H-cations whose proportions vary with the nature and position of the substituent [1]. This behavior, attributed to intramolecular overcrowding introduced by the 5-methyl group, implies that 3,5-dimethyl-2-phenylindolizine will exhibit a single protonated species, contrasting with the mixed‑cation profiles of 3-methyl-2-phenylindolizine or 2-phenylindolizine [1].

protonation NMR regioselectivity indolizinium cation heterocycle stability

Antimycobacterial SAR: Requirement for 2-Aryl and 3-Alkyl Substituents Directly Relevant to Target Compound

In a systematic SAR study of 1‑substituted indolizines against M. tuberculosis, Gundersen et al. demonstrated that aryl groups at the 2‑position and an alkyl substituent at the 3‑position are both required for activity; removal of the 3‑substituent resulted in a significant loss of antimycobacterial potency [1]. 3,5‑Dimethyl-2-phenylindolizine possesses both the mandatory 2‑phenyl and 3‑methyl groups, plus an additional 5‑methyl substituent. The 5‑methyl group may further modulate electronic density and lipophilicity (ΔLogP) relative to 3-methyl-2-phenylindolizine, although direct head-to-head MIC data for the target compound are not reported in that study [1].

antimycobacterial SAR indolizine Mycobacterium tuberculosis substituent effect

Computed Lipophilicity and Polar Surface Area Differentiation vs. 2-Phenylindolizine

Vendor-reported computed properties indicate that 3,5-dimethyl-2-phenylindolizine has a LogP of approximately 4.2–4.9 and a topological polar surface area (TPSA) of 4.4–4.4 Ų . By contrast, the unsubstituted 2-phenylindolizine (CAS 25379-20-8, C₁₄H₁₁N, MW 193.24) lacks the two methyl groups and consequently possesses a lower calculated LogP (≈3.3) and a similarly small TPSA . The increase of ~0.9–1.6 log units in lipophilicity for 3,5-dimethyl-2-phenylindolizine directly reflects the contribution of the two methyl substituents.

LogP TPSA physicochemical property drug-likeness permeability

Hair-Dye Coupler Specificity: Explicit Inclusion as an Indolizine Coupler in Oxidation-Dye Patents

U.S. Patent 6,572,664 explicitly lists 3,5‑dimethyl-2-phenylindolizine as a coupler for oxidation dyeing of keratin fibers, alongside structurally diverse indolizine derivatives such as 3,7-dimethyl-2-phenylindolizine, 5,7-dimethyl-2-phenylindolizine, and 3-methyl-2-phenylindolizine [1]. While the patent does not provide quantitative colorimetric data for individual couplers, the specific naming of the compound indicates that its combination of 3‑methyl, 5‑methyl, and 2‑phenyl substituents produces dyeing performance (shade, intensity, wash-fastness) distinct enough from regioisomeric or des‑methyl analogs to warrant separate composition claims [1].

hair dye oxidation coupler indolizine keratin fiber colorant

High-Value Application Scenarios for 3,5-Dimethyl-2-phenylindolizine Based on Verified Differentiation


Oxidation Hair-Dye Coupler Development and IP-Secure Formulation

The compound is explicitly named in granted U.S. Patent 6,572,664 as a coupler for permanent hair colorants. Formulators can use this compound to generate shades distinct from those produced by regioisomeric couplers such as 3,7-dimethyl-2-phenylindolizine or 5,7-dimethyl-2-phenylindolizine, leveraging its unique substitution pattern to achieve targeted chromaticity while operating within patent-protected composition space [1].

Antimycobacterial Hit-to-Lead Optimization Requiring 2-Aryl/3-Alkyl Pharmacophore

SAR studies confirm that antimycobacterial activity against M. tuberculosis strictly depends on the presence of a 2-aryl group and a 3-alkyl substituent. 3,5-Dimethyl-2-phenylindolizine satisfies both requirements and adds a 5-methyl handle for further structural elaboration. It serves as a validated starting scaffold for synthesizing 1-functionalized analogs with enhanced potency, as outlined by Gundersen et al. [2].

Protonation-Dependent Reactivity Studies Exploiting Exclusive 3H-Cation Formation

The 3,5-dimethyl motif drives exclusive formation of the 3H-indolizinium cation, avoiding the mixture of 3H- and 1H-cations observed with other indolizines. This property makes the compound a valuable substrate for mechanistic studies of electrophilic aromatic substitution, ring-functionalization, and acid-mediated rearrangements where a single reactive intermediate is required for clean product profiles [3].

Lipophilicity-Driven CNS Penetration Screening

With a calculated LogP ≥ 4.2, the compound lies in the optimal range for blood-brain barrier penetration. Early in vivo data on structurally related 3-methyl-2-phenylindolizine Mannich bases show CNS depressant activity (LD₅₀ ~70–100 mg/kg, i.p., mouse), suggesting that 3,5-dimethyl-2-phenylindolizine may serve as a lipophilic core for neuroactive compound libraries [4].

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